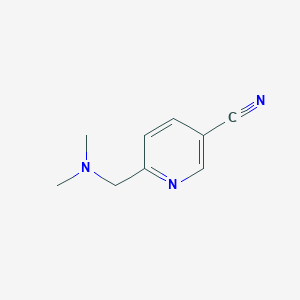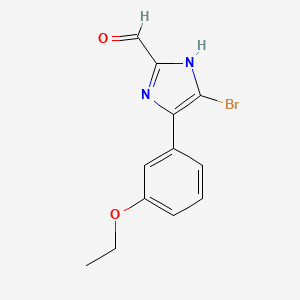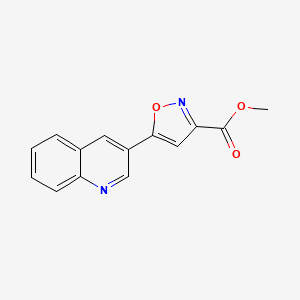
Methyl 5-(3-Quinolyl)isoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32708772 is a chemical compound with unique properties that have garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32708772 involves specific reaction conditions and reagents. Detailed synthetic routes and reaction conditions are essential for producing this compound with high purity and yield. Industrial production methods may vary, but they typically involve optimized processes to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: MFCD32708772 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by common reagents and specific conditions that promote the desired transformations.
Common Reagents and Conditions: The reactions involving MFCD32708772 often require specific reagents and conditions to achieve the desired products. For example, oxidation reactions may involve the use of oxidizing agents, while reduction reactions may require reducing agents. Substitution reactions typically involve nucleophiles or electrophiles, depending on the nature of the substitution.
Major Products: The major products formed from the reactions of MFCD32708772 depend on the type of reaction and the conditions used. These products are often characterized by their unique chemical structures and properties.
Scientific Research Applications
MFCD32708772 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, it may be studied for its potential biological activities and interactions with biomolecules. In medicine, MFCD32708772 could be investigated for its therapeutic potential or as a diagnostic tool. In industry, this compound may be utilized in the production of materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of MFCD32708772 involves its interaction with specific molecular targets and pathways. Understanding these interactions is crucial for elucidating the compound’s effects and potential applications. The molecular targets and pathways involved may vary depending on the context of its use, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds: MFCD32708772 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties, but MFCD32708772 may exhibit distinct characteristics that make it valuable for specific applications.
Uniqueness: The uniqueness of MFCD32708772 lies in its specific chemical structure and properties, which differentiate it from other compounds. These unique features may contribute to its effectiveness in certain applications or its ability to undergo specific chemical reactions.
Conclusion
MFCD32708772 is a versatile compound with significant potential in various scientific fields Its unique properties, preparation methods, chemical reactions, and applications make it a valuable subject of study
Properties
Molecular Formula |
C14H10N2O3 |
|---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
methyl 5-quinolin-3-yl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C14H10N2O3/c1-18-14(17)12-7-13(19-16-12)10-6-9-4-2-3-5-11(9)15-8-10/h2-8H,1H3 |
InChI Key |
ZRYFSBQRGBGWEG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


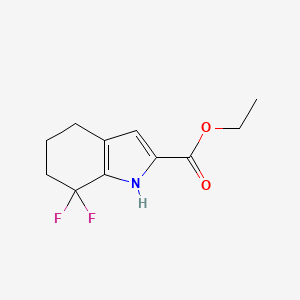
![O-[(5-Bromo-3-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13703814.png)
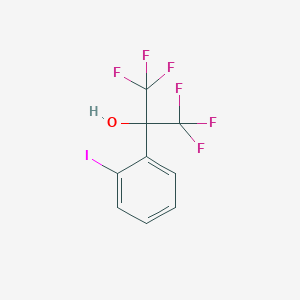
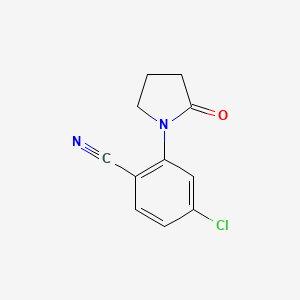
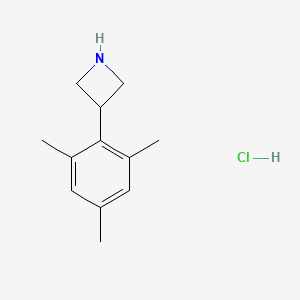
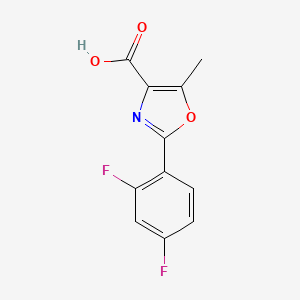
![5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol](/img/structure/B13703851.png)
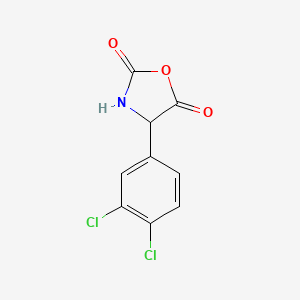
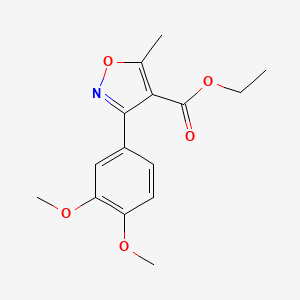
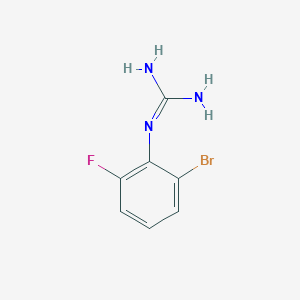
![3-Tosylpyrrolo[1,2-c]pyrimidine](/img/structure/B13703883.png)

